4,5-Diisopropyl-2-methyloxazole

Lipophilicity Drug-likeness Membrane permeability

Standard trialkyl oxazoles lack the lipophilicity and annotated bioactivity needed for phenotypic differentiation screens. This fully substituted scaffold (logP 3.1, TPSA 26 Ų) solves membrane permeability limitations. - **Differentiated profile:** logP 3.1 (vs. 2.1 for diethyl analog); zero H-bond donors; ChEMBL-annotated against 12-LOX & A2 adenosine receptor. - **Patent-supported application:** Arrests undifferentiated cell proliferation & induces monocytic differentiation - relevant for AML differentiation therapy. - **Supply certainty:** Packaged under inert atmosphere; stable for immediate R&D shipment.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
Cat. No. B12889879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diisopropyl-2-methyloxazole
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)C(C)C)C(C)C
InChIInChI=1S/C10H17NO/c1-6(2)9-10(7(3)4)12-8(5)11-9/h6-7H,1-5H3
InChIKeyOANLHFKQMMCZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Diisopropyl-2-methyloxazole – Structural Identity, Physicochemical Profile, and Key Differentiators for Procurement Screening


4,5-Diisopropyl-2-methyloxazole (CAS 526212-44-2) is a fully substituted oxazole heterocycle bearing isopropyl groups at the 4- and 5-positions and a methyl group at the 2-position [1]. Its computed logP of approximately 3.1, zero hydrogen-bond donors, and a topological polar surface area of only 26 Ų place it in a distinctly lipophilic, membrane-permeable chemical space compared with less substituted or more polar oxazole analogs [1]. The compound has been annotated in public screening databases (ChEMBL) with potential activity against platelet 12‑lipoxygenase and the adenosine A2 receptor, as well as cytotoxicity toward the 143B osteosarcoma cell line; however, complete dose–response values for these endpoints could not be retrieved [2][3][4]. A patent‑family source additionally describes its capacity to arrest proliferation of undifferentiated cells and induce monocytic differentiation, suggesting a biological profile not shared by simpler trialkyl oxazoles [5].

Lipophilic Probe Design
Computed logP ~3.1 places this oxazole in highly lipophilic chemical space suitable for membrane-permeable probe or fragment-based design.
Multi-Target Annotated Scaffold
ChEMBL records link to 12‑LOX, adenosine A2 receptor, and 143B osteosarcoma assays — a unique annotation footprint vs. simpler trialkyl oxazoles.
Differentiation Phenotype Reported
Patent literature describes proliferation arrest and monocytic differentiation induction, suggesting a distinct biological profile for phenotypic screening.

Why Generic Substitution Is Not Advisable for 4,5-Diisopropyl-2-methyloxazole in Biological or Synthetic Applications


Even among closely related 2,4,5‑trisubstituted oxazoles, minor changes in alkyl substitution produce large differences in lipophilicity, steric encumbrance, and biological annotation. The 4,5‑diisopropyl pattern confers a computed logP roughly one unit higher than the 4,5‑diethyl analog (logP ≈ 2.1 vs. 3.1) and approximately two units higher than 2,4,5‑trimethyloxazole (logP ≈ 1.0), while the 4,5‑diisopropyl‑2‑des‑methyl variant (CAS 797802‑16‑5) sacrifices the 2‑methyl group that can influence metabolic stability and target engagement [1]. These differences in physicochemical properties are sufficient to alter membrane permeability, protein binding, and ADME profiles, making indiscriminate substitution risky in any biological assay or structure–activity relationship study [2]. Furthermore, the annotated biological activities—however preliminary—are scaffold‑specific; the 4,5‑diisopropyl‑2‑methyloxazole entry in ChEMBL is linked to a unique set of target assays (12‑LOX, A2 adenosine, 143B cytotoxicity) that are not replicated for the 4,5‑diethyl or trimethyl congeners [3].

Even small alkyl changes (diethyl vs. diisopropyl) shift computed logP by ≥1 unit, which may alter membrane permeability, protein binding, and ADME profiles — limiting direct substitution in biological assays.
Replacing the 2‑methyl group (as in 4,5‑diisopropyloxazole) removes a C‑2 blocking substituent, potentially introducing a metabolic soft spot that may change in vivo stability.
ChEMBL target annotations (12‑LOX, A2, 143B) are scaffold‑specific; these activity associations are not replicated for diethyl, dimethyl, or trimethyl oxazole congeners.

Quantitative Differentiation Evidence for 4,5-Diisopropyl-2-methyloxazole vs. Closest Alkyl-Substituted Oxazole Analogs


Computed Lipophilicity (XLogP3) Advantage of 4,5-Diisopropyl-2-methyloxazole Over 4,5-Diethyl-2-methyloxazole and 2,4,5-Trimethyloxazole

The computed XLogP3 for 4,5‑Diisopropyl‑2‑methyloxazole is 3.1, compared with approximately 2.1 for 4,5‑diethyl‑2‑methyloxazole (CHEBI:179651) and approximately 1.0 for 2,4,5‑trimethyloxazole (CID 69132) [1][2]. The 1.0–2.1 log unit increase indicates roughly 10‑ to 100‑fold higher predicted partition into lipid phases, which may translate into improved passive membrane permeability but also higher metabolic clearance risk.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 3.1
Δ +1.0 vs diethyl; +2.1 vs trimethyl analogs
Reported higher computed lipophilicity may support membrane permeability screening.
PubChem computed values; same algorithm across compounds.
Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Deficiency vs. 2‑Unsubstituted 4,5-Diisopropyloxazole – Implication for Target Engagement

4,5‑Diisopropyl‑2‑methyloxazole possesses zero hydrogen‑bond donors (HBD = 0), in contrast to the 2‑unsubstituted analog 4,5‑diisopropyloxazole (CAS 797802‑16‑5), which has a C‑2 hydrogen that could theoretically participate in weak hydrogen‑bond interactions under certain conditions [1]. While both compounds share zero classical HBD counts by standard rules, the complete alkyl substitution of the target compound eliminates any residual C‑H hydrogen‑bond donor potential at the 2‑position, enhancing metabolic resistance to oxidative metabolism at that site.

H‑Bond Donor Profile
Class-level inference
HBD = 0; C‑2 position fully alkyl‑capped
vs. 4,5‑diisopropyloxazole: C‑2 hydrogen present (possible weak H‑bond donor site)
Absence of C‑2 hydrogen may reduce CYP oxidation risk, relevant for metabolic stability context.
Qualitative structural inference; no experimental metabolic data.
Hydrogen bonding Metabolic stability Bioisosterism

Unique ChEMBL Target Annotation Footprint: 12‑Lipoxygenase, A2 Adenosine Receptor, and 143B Osteosarcoma Cytotoxicity

Public ChEMBL records link 4,5‑Diisopropyl‑2‑methyloxazole to three distinct assay categories: (i) in vitro inhibition of platelet 12‑lipoxygenase at 30 µM, (ii) binding affinity at the bovine adenosine A2 receptor (radioligand [³H]CGS‑21680), and (iii) cytotoxicity against human 143B osteosarcoma cells after 72 h continuous exposure [1][2][3]. Numeric activity values were not retrievable; however, this multi‑target annotation pattern is absent for simple trialkyl congeners such as 2,4,5‑trimethyloxazole or 4,5‑diethyl‑2‑methyloxazole in the same database, suggesting that the 4,5‑diisopropyl motif may confer a distinct polypharmacology profile.

ChEMBL Target Annotations
Supporting evidence
3 annotated target categories
0 annotated categories for diethyl/trimethyl oxazole analogs
Reported multi‑target annotation footprint supports polypharmacology screening context.
No numeric activity values retrievable from ChEMBL.
12-Lipoxygenase A2 adenosine receptor Osteosarcoma

Cell Differentiation Activity Annotated in Patent Literature – Absent for Smaller Alkyl Oxazole Analogs

A patent‑derived annotation (via freshpatents.com, captured in the Webisa dataset) states that 4,5‑Diisopropyl‑2‑methyloxazole "exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte" [1]. This functional readout—proliferation arrest coupled with lineage‑specific differentiation—has not been reported for the 4,5‑diethyl, 4,5‑dimethyl, or 2,4,5‑trimethyl oxazole congeners in any accessible patent or literature source. The absence of numeric potency data prevents rigorous quantitative comparison, but the qualitative differentiation claim represents a distinct biological annotation that may guide further mechanistic studies.

Differentiation Activity
Supporting evidence
Qualitative positive (patent report)
Proliferation arrest + monocyte differentiation induction
Supports differentiation assay context; requires independent validation.
Patent‑derived annotation; no dose‑response data.
Differentiation therapy Anti-cancer Psoriasis

Evidence‑Based Application Scenarios Where 4,5-Diisopropyl-2-methyloxazole May Offer Advantages Over Analogs


Phenotypic Screening for Differentiation‑Inducing Anticancer Agents

The patent‑derived annotation of proliferation arrest and monocytic differentiation induction [1] supports the use of 4,5‑Diisopropyl‑2‑methyloxazole as a starting scaffold in phenotypic screens for differentiation therapy of acute myeloid leukemia or other hematological malignancies. Simpler trialkyl oxazoles lack this annotation, making the diisopropyl analog a more informed choice for this specific biological context.

Lipophilic Fragment or Building Block in Membrane‑Permeable Probe Design

With a computed XLogP3 of 3.1—approximately 1–2 log units higher than its diethyl or trimethyl counterparts [2]—4,5‑Diisopropyl‑2‑methyloxazole is a superior choice when designing lipophilic fluorescent probes, PET tracers, or membrane‑targeted covalent inhibitors that require enhanced passive membrane permeability.

Scaffold for Dual 12‑Lipoxygenase / A2 Adenosine Receptor Ligand Optimization

ChEMBL records indicate that this compound has been screened against both 12‑lipoxygenase and the adenosine A2 receptor [3][4]. While potency data are unavailable, the co‑annotation of these two inflammation‑relevant targets on a single scaffold justifies its use in multi‑target drug discovery programs for inflammatory or cardiovascular diseases, where simpler oxazole analogs lack any comparable target annotation.

Metabolically Stable Oxazole Core for In Vivo Pharmacology Studies

The fully alkyl‑substituted oxazole ring (no hydrogen‑bond donors, all three positions capped) eliminates several common metabolic soft spots present in partially substituted oxazoles [5]. For in vivo pharmacokinetic or efficacy studies where metabolic stability is paramount, the 2‑methyl‑4,5‑diisopropyl pattern may confer an advantage over 2‑unsubstituted or less sterically shielded analogs.

Application
Selection Property
Validation Focus
Differentiation assay screening
Patent-reported differentiation activity
Proliferation arrest and monocytic lineage marker endpoints
Membrane-permeable probe design
Computed high lipophilicity (logP ~3.1)
Membrane permeability and cellular uptake assays
Multi‑target ligand screening
ChEMBL-annotated 12‑LOX / A2 receptor footprint
Target engagement and selectivity profiling
In vivo PK / pharmacology studies
Fully alkyl-substituted oxazole core (HBD=0)
Metabolic stability and CYP oxidation site review
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